![molecular formula C14H19NO B6497388 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol CAS No. 1250222-03-7](/img/structure/B6497388.png)
2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol
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Overview
Description
The compound “2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a group of organic compounds containing a isoindoline, which is a bicyclic compound made up of a six-membered cyclohexane ring fused to a four-membered pyrrole ring .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The molecular structure of isoindoline derivatives is characterized by a six-membered cyclohexane ring fused to a four-membered pyrrole ring . The dihedral angle between these two groups is 70.47 (3)° .Chemical Reactions Analysis
The chemical reactions involving isoindoline derivatives are quite complex and can lead to a variety of products. Depending on the structure of the starting compounds and reaction conditions, it can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives can vary widely depending on the specific structure of the compound. For example, the compound “1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate” has a molecular weight of 273.28 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Scientific Research Applications
2-ISOCH has a variety of scientific research applications, including its use as a model compound for the study of enzyme-catalyzed reactions, as a building block for the synthesis of pharmaceuticals, and as a potential inhibitor of HIV-1 integrase. In addition, 2-ISOCH has been used to study the structure-activity relationships of small molecules and for the synthesis of complex organic molecules.
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Advantages and Limitations for Lab Experiments
2-ISOCH has several advantages when used in laboratory experiments. It is easy to synthesize, is relatively stable, and is soluble in water. However, there are some limitations to using 2-ISOCH in laboratory experiments. It can be difficult to purify and can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for 2-ISOCH research. These include further investigation into its potential as an inhibitor of HIV-1 integrase, further exploration of its structure-activity relationships, and further exploration of its potential applications in the synthesis of pharmaceuticals. In addition, further research could be conducted into the biochemical and physiological effects of 2-ISOCH, as well as its potential toxicity.
Synthesis Methods
2-ISOCH can be synthesized via a variety of methods, including the Fischer indole synthesis, the Ullmann condensation, and the Povarov reaction. The Fischer indole synthesis involves the condensation of a substituted benzaldehyde with an aniline in the presence of sulfuric acid. The Ullmann condensation is a metal-catalyzed reaction which involves the coupling of aryl halides and aryl amines. The Povarov reaction is a palladium-catalyzed reaction that involves the coupling of aryl halides and aryl amines.
properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6,13-14,16H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQYINEYVTRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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